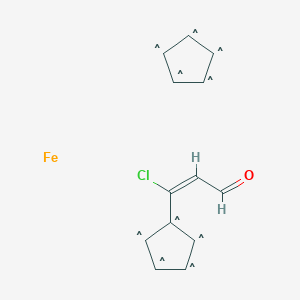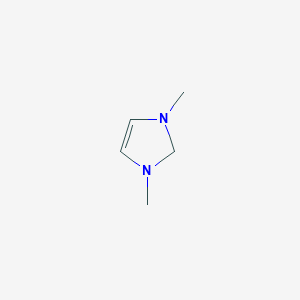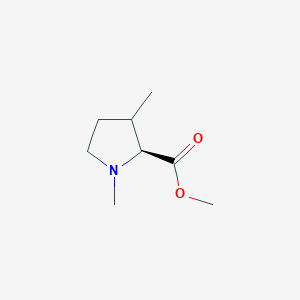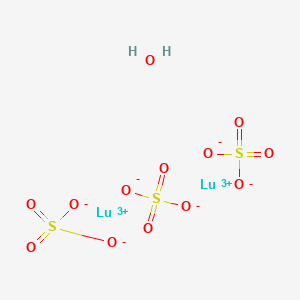
Holmium tetraboride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium tetraboride is a rare earth metal boride with the chemical formula HoB₄ It is known for its unique magnetic properties and has been the subject of various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Holmium tetraboride can be synthesized through several methods, including solid-state reactions and high-temperature techniques. One common method involves the direct reaction of holmium oxide (Ho₂O₃) with boron (B) at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation:
2Ho2O3+10B→4HoB4+3O2
The reaction is carried out at temperatures ranging from 1500°C to 2000°C.
Industrial Production Methods: Industrial production of this compound may involve similar high-temperature synthesis methods, often utilizing specialized furnaces and controlled atmospheres to ensure purity and consistency. The use of advanced materials and techniques, such as arc melting and spark plasma sintering, can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Holmium tetraboride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen to form holmium oxide (Ho₂O₃). This reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involving this compound may require strong reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of holmium halides or other derivatives.
Major Products Formed:
Oxidation: Holmium oxide (Ho₂O₃)
Reduction: Elemental holmium (Ho)
Substitution: Holmium halides (e.g., HoCl₃, HoF₃)
Wissenschaftliche Forschungsanwendungen
Holmium tetraboride has a wide range of scientific research applications due to its unique properties:
Chemistry:
Catalysis: this compound can be used as a catalyst in various chemical reactions, particularly those involving hydrogenation and dehydrogenation processes.
Biology and Medicine:
Imaging: Holmium-based compounds, including this compound, are used in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Radiotherapy: Holmium isotopes are utilized in targeted radiotherapy for cancer treatment.
Industry:
Magnetic Materials: this compound is studied for its potential use in advanced magnetic materials and devices, including permanent magnets and magnetic sensors.
High-Temperature Materials: The compound’s stability at high temperatures makes it suitable for applications in high-temperature environments, such as aerospace and nuclear reactors.
Wirkmechanismus
The mechanism by which holmium tetraboride exerts its effects is primarily related to its magnetic properties. The compound exhibits complex magnetic interactions due to the presence of holmium ions, which have a high magnetic moment. These interactions can lead to various magnetic phases, including antiferromagnetic and ferrimagnetic states, depending on the temperature and external magnetic field.
Molecular Targets and Pathways:
Magnetic Interactions: The primary molecular targets are the holmium ions, which interact with each other and with the boron lattice to produce the observed magnetic properties.
Magnetic Phase Transitions: The pathways involved include transitions between different magnetic phases, such as incommensurate and commensurate antiferromagnetic states.
Vergleich Mit ähnlichen Verbindungen
Erbium Tetraboride (ErB₄): Exhibits similar magnetic properties but with different magnetic phase transitions.
Thulium Tetraboride (TmB₄): Known for its complex striped magnetic structure and different magnetic ordering compared to holmium tetraboride.
Uniqueness: this compound is unique due to its specific magnetic phase transitions and the presence of holmium ions, which contribute to its distinct magnetic properties. The compound’s ability to exhibit multiple magnetic phases under varying conditions makes it a valuable subject for research in condensed matter physics and materials science.
Eigenschaften
InChI |
InChI=1S/2B2.Ho/c2*1-2; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOKSHUIHKIXKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]=[B].[B]=[B].[Ho] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4Ho |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12045-77-1 |
Source


|
| Record name | Holmium boride (HoB4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Holmium tetraboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










